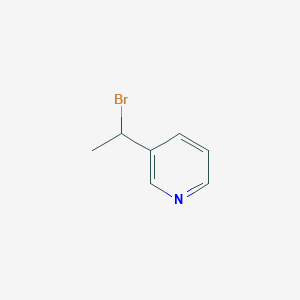

3-(1-Bromoethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-bromoethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQGLQWVPNMQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971601 | |

| Record name | 3-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562074-53-7 | |

| Record name | 3-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Guide: 3-(1-Bromoethyl)pyridine vs. 3-(Bromomethyl)pyridine

[1]

Part 1: Executive Summary & Molecular Architecture[1]

Abstract This guide analyzes the structural and reactive divergence between 3-(Bromomethyl)pyridine (primary benzylic-like halide) and 3-(1-Bromoethyl)pyridine (secondary benzylic-like halide).[1] While both serve as electrophilic synthons in medicinal chemistry for introducing the pyridyl motif, their behaviors differ radically. The methyl derivative is a high-velocity electrophile prone to self-alkylation, necessitating storage as a hydrobromide salt.[1] The ethyl derivative introduces a chiral center and significant steric hindrance, shifting the reactivity landscape toward elimination pathways (styrene formation) and slower nucleophilic substitution.

Molecular Specification Table

| Feature | 3-(Bromomethyl)pyridine | 3-(1-Bromoethyl)pyridine |

| CAS (Salt/Free) | 4916-55-6 (HBr) / 3042-05-9 (Free) | 562074-53-7 (Free) / N/A (Salt) |

| Molecular Weight | 172.02 g/mol (Free Base) | 186.05 g/mol (Free Base) |

| Hybridization | Primary ( | Secondary ( |

| Chirality | Achiral | Chiral (Racemic or Enantiopure) |

| Major Side Reaction | Dimerization/Polymerization | Elimination to 3-Vinylpyridine |

| Preferred Mechanism | SN2 (Rapid) | SN1 / Mixed SN2 |

Part 2: Synthetic Pathways & Protocol Optimization

Synthesis Comparison Logic

The synthesis of these cores relies on converting the corresponding alcohol to the bromide. However, the choice of brominating agent is critical.

-

Methyl Derivative: Requires acidic conditions (HBr) to protonate the pyridine nitrogen, preventing self-alkylation during the reaction.

-

Ethyl Derivative: Requires controlled conditions (PBr3 at low temp) to prevent E2 elimination, which yields the thermodynamic dead-end: 3-vinylpyridine.[1]

Visualized Reaction Workflow

The following diagram illustrates the divergent synthetic pathways and the critical "Kill Step" where side reactions occur.

Figure 1: Synthetic divergence showing stability risks. The primary bromide risks polymerization; the secondary risks elimination.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Bromomethyl)pyridine Hydrobromide

Target: High-purity electrophile for SN2 coupling.[1]

-

Reagents: 3-Pyridinemethanol (10.9 g, 100 mmol), 48% HBr (aq) (60 mL), Acetic Acid (glacial, 20 mL).

-

Reaction: Charge a round-bottom flask with 3-pyridinemethanol. Add Acetic Acid followed by slow addition of 48% HBr.

-

Reflux: Heat to reflux (120°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup (Critical):

-

Concentrate the solution under reduced pressure to remove excess HBr/AcOH.

-

The residue will be a hygroscopic solid.

-

Recrystallization: Dissolve in minimum hot absolute ethanol and precipitate with anhydrous ether.

-

-

Yield/Storage: ~85% yield. Store in a desiccator. Do not neutralize to free base unless immediately reacting, as it will turn into a black tar (polymer) within hours.

Protocol B: Synthesis of 3-(1-Bromoethyl)pyridine

Target: Chiral/Racemic secondary linker, avoiding styrene formation.[1]

-

Reagents: 1-(Pyridin-3-yl)ethanol (12.3 g, 100 mmol), Phosphorus Tribromide (PBr3) (10.8 g, 40 mmol), DCM (anhydrous, 100 mL).[1]

-

Setup: Flame-dried flask, N2 atmosphere. Cool solution of alcohol in DCM to 0°C.

-

Addition: Add PBr3 dropwise over 30 minutes. Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour mixture into ice-cold saturated NaHCO3. Caution: Rapid CO2 evolution.

-

Extraction: Extract with DCM (3x). Dry organic layer over MgSO4.

-

Purification: Concentrate below 40°C . High heat promotes elimination to 3-vinylpyridine.[1] Use immediately or store at -20°C.

Part 3: Reactivity Profile & Mechanistic Divergence[1]

Nucleophilic Substitution Kinetics

The core difference lies in the transition state energy.[2]

-

3-(Bromomethyl)pyridine: Reacts via a tight SN2 transition state.[1] The pyridine ring acts as an electron-withdrawing group (EWG), making the benzylic carbon highly electrophilic.

-

3-(1-Bromoethyl)pyridine: The methyl group at the

-position introduces steric clash with incoming nucleophiles.[1] This slows SN2 rates by factor of ~10–50x compared to the methyl analog. It introduces a competing SN1 pathway (stabilized secondary carbocation) and a dominant E2 elimination pathway if bases are present.[3]

Mechanistic Decision Tree

Figure 2: Decision tree for reaction planning.[1] Note the high elimination risk for the ethyl derivative.

Stability & Handling Guide

| Parameter | 3-(Bromomethyl)pyridine | 3-(1-Bromoethyl)pyridine |

| Storage Form | Hydrobromide Salt (Essential) | Free Base (Oil) or HCl Salt |

| Temp.[1] Sensitivity | Stable at RT (as salt) | Cold Storage (-20°C) Required |

| Lachrymator? | Severe (Tear Gas agent) | Moderate |

| Base Compatibility | Incompatible (Polymerizes) | Incompatible (Eliminates) |

| Solvent Choice | Polar Aprotic (DMF, DMSO) | Non-polar (DCM, Toluene) |

Critical Safety Note: Both compounds are potent alkylating agents. 3-(Bromomethyl)pyridine is a severe lachrymator and vesicant.[1] All operations must occur in a functioning fume hood. Neutralizing the HBr salt of the methyl derivative generates the free base, which can exothermically polymerize; this should only be done in situ in the presence of the nucleophile.

References

-

Synthesis of 3-(Bromomethyl)

-

Source: Sigma-Aldrich Product Specification & Safety Data Sheet.[1]

-

-

Nucleophilic Substitution vs Elimination in Benzylic Halides

- Source: Master Organic Chemistry - Factors Affecting SN2 Reactions.

-

URL:[Link]

-

Preparation of 3-Pyridyl Carbinols (Precursors)

-

Source: BenchChem Protocols for 3-Pyridinemethanol Synthesis.[1]

-

-

Reaction of 3-Bromopyridine Derivatives (General Reactivity)

- Source: Organic Syntheses, Coll. Vol. 3, p.30 (1955).

-

URL:[Link]

-

Chemical Properties and Stability Data

3-(1-Bromoethyl)pyridine safety data sheet (SDS) and handling hazards

Executive Summary

3-(1-Bromoethyl)pyridine (CAS: 562074-53-7) is a reactive heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. It belongs to the class of benzylic-type alkyl halides, where the bromine atom is attached to a carbon adjacent to the pyridine ring.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| Chemical Name | 3-(1-Bromoethyl)pyridine | Also known as 3-(1-Bromoethyl)pyridinium (if salt) |

| CAS Number | 562074-53-7 | Distinct from 3-(Bromomethyl)pyridine (4916-55-6) |

| Molecular Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | |

| Structure (SMILES) | CC(Br)c1xcxn1 | Chiral center at the ethyl position |

| Physical State | Liquid or Low-Melting Solid | Often supplied as a hydrobromide salt (solid) |

| Storage Temp | 2–8 °C (Refrigerate) | Moisture sensitive; store under inert gas (Argon/N₂) |

Hazard Identification & Toxicology (The "Why")

Official GHS Classification (Vendor Consensus)

Most suppliers (e.g., AChemBlock, Sigma-Aldrich for analogues) classify this substance under Warning :

The "Hidden" Risks: Mechanism of Toxicity

The official classification may understate the risk due to a lack of historical accident data. The mechanism of toxicity is Alkylation .

-

Nucleophilic Attack: The carbon attached to the bromine is electrophilic. Biological nucleophiles (DNA bases, protein thiols) can displace the bromide ion.

-

Lachrymatory Potential: Benzylic halides interact with TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.

-

Delayed Burns: Unlike acid burns which hurt immediately, alkyl bromide burns may be delayed, leading to deep tissue necrosis hours after exposure.

Hazard Assessment Workflow

The following diagram illustrates the logical decision-making process for handling this compound, contrasting it with its more dangerous analogue.

Figure 1: Risk Assessment Logic Flow deriving enhanced safety protocols from structural analogues.

Risk Mitigation & Engineering Controls

Engineering Controls

-

Primary Containment: Chemical Fume Hood is mandatory.[5][6] Do not open on an open bench.

-

Inert Atmosphere: Handle under Nitrogen or Argon. Moisture in the air hydrolyzes the C-Br bond, releasing HBr gas (corrosive) and deactivating the reagent.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced PPE (Recommended) | Rationale |

| Hands | Nitrile Gloves (0.11 mm) | Double Gloving or Silver Shield® Laminate | Alkyl bromides can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. |

| Eyes | Safety Glasses | Chemical Goggles | Vapors can bypass glasses; lachrymators require sealed eye protection. |

| Respiratory | Fume Hood | Full-Face Respirator (OV/AG Cartridge) | Only required if working outside a hood (e.g., spill cleanup). |

| Body | Lab Coat | Chemical Apron | Prevents saturation of clothes in case of a splash. |

Handling, Storage, & Stability Protocols

Storage Stability

-

Temperature: Store at 2°C to 8°C . Thermal energy accelerates decomposition.

-

Light: Protect from light (amber vials). UV light can promote radical formation and degradation.

-

Moisture: Strictly anhydrous.

-

Sign of Degradation: Darkening color (yellow

brown) or fuming (release of HBr).

-

Synthesis Handling Protocol

-

Preparation: Dry all glassware in an oven (>120°C) to remove surface moisture.

-

Transfer: Use a syringe or cannula transfer technique to avoid exposure to air.

-

Quenching: Never quench reaction mixtures containing this compound directly with water. Use a cooled, basic solution (e.g., sat. NaHCO₃) to neutralize any generated acid immediately.

Emergency Response Protocols

Spill Cleanup Workflow

In the event of a spill outside the fume hood, evacuate the immediate area.

Figure 2: Step-by-step spill response protocol ensuring neutralization of the alkylating agent.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes .[6][7] Do not rub eyes (spreads the lachrymator). Seek medical attention immediately.

-

Skin Contact:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6][7]

Waste Disposal & Deactivation

Do not dispose of active alkyl bromides down the drain.

-

Deactivation Method: Stir the waste material with a solution of 10% NaOH in Ethanol/Water for 1 hour. This converts the alkyl bromide to the corresponding alcohol or ether (less toxic).

-

Verification: Check pH to ensure basicity (neutralizes HBr).

-

Disposal: Label as "Halogenated Organic Waste" containing Pyridine derivatives.

References

-

PubChem. (2024).[9] Compound Summary: 3-(Bromomethyl)pyridine (Analogue Data).[9] National Library of Medicine. Retrieved from [Link]

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

- 1. 3-(1-bromoethyl)pyridine 97% | CAS: 562074-53-7 | AChemBlock [achemblock.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.nl [fishersci.nl]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Tale of Two Pyridines: A Technical Guide to 3-(1-Bromoethyl)pyridine and 3-Vinylpyridine for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of molecular design. However, the true synthetic power of this heterocycle is unlocked through its functionalization. This guide provides an in-depth, comparative analysis of two key C3-substituted pyridine building blocks: 3-(1-Bromoethyl)pyridine and 3-Vinylpyridine. While structurally similar, their divergent electronic natures and functional group reactivities offer distinct and complementary synthetic pathways. For the discerning researcher, understanding these differences is not merely academic; it is fundamental to strategic, efficient, and innovative molecular construction.

This document moves beyond a simple recitation of properties. It is designed to provide field-proven insights into the causality behind experimental choices, empowering scientists to select the optimal reagent for their specific synthetic challenge. We will explore the core reactivity, practical applications, and detailed experimental considerations for each compound, treating each protocol as a self-validating system grounded in established chemical principles.

Core Compound Profiles: Structure and Intrinsic Reactivity

A molecule's utility is a direct consequence of its structure. The primary difference between our two subjects lies in the nature of the two-carbon side chain at the 3-position: one is an alkyl halide, a classic electrophile, while the other is a conjugated alkene, a versatile Michael acceptor and dienophile.

3-(1-Bromoethyl)pyridine: The Electrophilic Workhorse

3-(1-Bromoethyl)pyridine is a versatile building block characterized by the presence of a bromine atom on the benzylic-like position. This bromine is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack.

-

Synthesis Rationale: This compound is typically synthesized from its corresponding alcohol, 3-(1-hydroxyethyl)pyridine, via treatment with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent is dictated by the desired reaction conditions and scale. PBr₃, for example, is highly effective but moisture-sensitive, requiring anhydrous conditions. The reaction proceeds via activation of the hydroxyl group, followed by an SN2 displacement by the bromide ion.

-

Reactivity and Mechanistic Considerations: The primary value of 3-(1-bromoethyl)pyridine lies in its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring, while modest at the meta position, still influences the reactivity of the side chain. It is a potent alkylating agent for a wide range of nucleophiles including amines, thiols, and carbanions. Furthermore, it serves as an effective partner in various cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds, although its sp³-hybridized nature can make oxidative addition to low-valent metal catalysts (e.g., Palladium(0)) more challenging than for sp²-hybridized aryl halides.

3-Vinylpyridine: The Conjugated System

3-Vinylpyridine, also known as 3-ethenylpyridine, features a vinyl group directly attached to the pyridine ring.[2][3] This conjugation creates an electron-deficient π-system, rendering the terminal carbon of the vinyl group susceptible to nucleophilic attack.

-

Synthesis Rationale: A common industrial preparation involves the condensation of 3-methylpyridine (γ-picoline) with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[4] This method is analogous to the synthesis of 2-vinylpyridine and is favored for its atom economy and use of readily available starting materials.[4]

-

Reactivity and Mechanistic Considerations: The reactivity of 3-vinylpyridine is dominated by the vinyl group.[2]

-

Michael Addition: The electron-withdrawing pyridine ring polarizes the double bond, making the β-carbon electrophilic. This facilitates conjugate addition (Michael addition) of soft nucleophiles like thiols, amines, and enolates. This reaction is of immense importance in bioconjugation and materials science.

-

Polymerization: Like other vinyl monomers, 3-vinylpyridine readily undergoes polymerization.[4][5] This can be a desired outcome for materials synthesis or an undesired side reaction during storage. For this reason, commercial samples are typically stabilized with an inhibitor like tert-butylcatechol (TBC).[4]

-

Diels-Alder Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex polycyclic structures.

-

Comparative Data and Physicochemical Properties

A direct comparison of the physical and safety properties of these reagents is crucial for experimental design and laboratory safety.

| Property | 3-(1-Bromoethyl)pyridine | 3-Vinylpyridine | Rationale for Difference |

| IUPAC Name | 3-(1-bromoethyl)pyridine[6] | 3-Ethenylpyridine[3] | Reflects the primary functional group (alkyl bromide vs. alkene). |

| CAS Number | 562074-53-7[6] | 1121-55-7[7] | Unique identifier for each distinct chemical substance. |

| Molecular Formula | C₇H₈BrN[6][8] | C₇H₇N[3] | Presence of a bromine atom in the former. |

| Molecular Weight | 186.05 g/mol [6] | 105.14 g/mol [3] | The significant mass contribution of the bromine atom. |

| Physical State | Not specified, likely liquid | Colorless to yellow liquid[2] | General appearance under standard conditions. |

| Boiling Point | Data not readily available | ~82-85 °C / 32 mmHg[7] | The vinyl compound is more volatile. |

| Storage | Store at 0-8 °C[6] | Frozen (<0°C), heat-sensitive | 3-Vinylpyridine's propensity to polymerize requires colder storage.[4] |

| Key Hazard | Skin/eye/respiratory irritant[6] | Toxic, flammable, corrosive, skin sensitizer[3] | Alkyl bromides are often lachrymators. Vinylpyridines are toxic and highly reactive. |

Strategic Application: A Comparative Workflow

The choice between these two reagents is dictated entirely by the desired synthetic transformation. One is a tool for substitution and coupling; the other is a tool for addition and polymerization.

Caption: Comparative reactivity pathways for the two pyridine derivatives.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, where the choice of each reagent and condition is justified by its mechanistic role.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 3-(1-Bromoethyl)pyridine

This protocol details the palladium-catalyzed cross-coupling of 3-(1-bromoethyl)pyridine with a generic arylboronic acid, a cornerstone reaction for C(sp³)-C(sp²) bond formation.

Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reagent Preparation & Causality:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents). The excess boronic acid ensures complete consumption of the limiting electrophile.

-

Add 3-(1-bromoethyl)pyridine (1.0 equivalent).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for efficient transmetalation.

-

Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equivalents). The dppf ligand provides the right balance of electron density and steric bulk to facilitate both the oxidative addition to the C-Br bond and the subsequent reductive elimination to form the product.

-

-

Reaction Execution:

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous phase three times with an organic solvent like ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Protocol 2: Thiol-Michael Addition with 3-Vinylpyridine

This protocol describes the conjugate addition of a thiol to 3-vinylpyridine, a reaction widely used for bioconjugation and material functionalization.

Workflow Diagram:

Caption: Workflow for a base-catalyzed Thiol-Michael addition.

Methodology:

-

Reagent Preparation & Causality:

-

In a standard round-bottom flask, dissolve the thiol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

-

Add 3-vinylpyridine (1.0-1.1 equivalents). A slight excess of the vinylpyridine can be used to ensure the complete consumption of a valuable thiol.

-

Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, 0.1 equivalents). The base deprotonates the thiol to form the thiolate anion, a much more potent nucleophile required for the conjugate addition to the electron-poor alkene.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The reaction is often rapid and exothermic.

-

Monitor the disappearance of the thiol starting material by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can often be removed in vacuo. For many applications, if the starting materials are used in a 1:1 ratio and the reaction goes to completion, the crude product is of sufficient purity and can be used without further purification.

-

If necessary, the product can be purified by flash column chromatography. The triethylamine catalyst is volatile and will be removed during concentration.

-

Conclusion: A Strategic Choice

3-(1-Bromoethyl)pyridine and 3-Vinylpyridine are not interchangeable reagents; they are complementary tools in the synthetic chemist's arsenal. The former is an alkylating agent, a precursor for creating new C-C, C-N, and C-O bonds via substitution and cross-coupling at a specific carbon center. The latter is a Michael acceptor, designed for conjugate addition reactions and polymerization, extending carbon chains and functionalizing materials through its reactive double bond. A deep understanding of their distinct electronic properties, reactivity profiles, and handling requirements is essential for any researcher aiming to leverage the power of the pyridine scaffold in drug development and materials science. The ability to choose the right tool for the job is a hallmark of an experienced and effective scientist.

References

-

Pipzine Chemicals. 3-(Bromoacetyl)pyridine Hydrobromide. [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

PubChem. 3-Vinylpyridine. [Link]

-

Wikipedia. 2-Vinylpyridine. [Link]

-

The Good Scents Company. 3-vinyl pyridine. [Link]

-

PubChemLite. 3-(1-bromoethyl)pyridine hydrobromide (C7H8BrN). [Link]

-

PubChem. 3-(2-Bromoethyl)pyridine hydrobromide. [Link]

-

ResearchGate. A review on the medicinal importance of pyridine derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Vinylpyridine | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3-(1-bromoethyl)pyridine 97% | CAS: 562074-53-7 | AChemBlock [achemblock.com]

- 7. 1121-55-7 Cas No. | 3-Vinylpyridine | Apollo [store.apolloscientific.co.uk]

- 8. PubChemLite - 3-(1-bromoethyl)pyridine hydrobromide (C7H8BrN) [pubchemlite.lcsb.uni.lu]

Commercial availability of chiral 3-(1-Bromoethyl)pyridine enantiomers

Topic: Strategic Sourcing and Handling of Chiral 3-(1-Bromoethyl)pyridine Enantiomers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary: The "Make vs. Buy" Paradox

For researchers targeting the chiral 3-(1-Bromoethyl)pyridine scaffold, a direct commercial search often yields frustration. While the racemic bromide (CAS 562074-53-7) is sporadically available, the pure enantiomers are rarely stocked as shelf-stable commodities.

The technical reason is chemical stability. Secondary benzylic bromides containing a basic pyridine nitrogen are chemically labile. They undergo rapid racemization via

The Industry Standard Solution: Do not source the chiral bromide. Source the stable chiral alcohol precursor and perform a stereospecific conversion in situ or immediately prior to use. This guide details the sourcing logic, the inversion synthesis protocol, and the self-validating quality control measures required to generate high-fidelity enantiomers.

Part 1: Strategic Sourcing Data

The commercially viable strategy relies on procuring 1-(3-Pyridyl)ethanol enantiomers. These are shelf-stable, widely available, and cost-effective.

Table 1: Critical CAS Registry & Sourcing Parameters

| Target Compound | Stereochemistry | CAS Number | Commercial Status | Stability Profile |

| (S)-Alcohol Precursor | (S)-1-(3-Pyridyl)ethanol | 5096-11-7 | High Availability | Stable (Liquid/Oil) |

| (R)-Alcohol Precursor | (R)-1-(3-Pyridyl)ethanol | 7606-26-0 | High Availability | Stable (Liquid/Oil) |

| Racemic Bromide | 3-(1-Bromoethyl)pyridine | 562074-53-7 | Low / Intermittent | Unstable (Store < -20°C) |

| (R)-Bromide Target | (R)-3-(1-Bromoethyl)pyridine | N/A (Custom) | Make-on-Demand | Labile (Racemizes) |

| (S)-Bromide Target | (S)-3-(1-Bromoethyl)pyridine | N/A (Custom) | Make-on-Demand | Labile (Racemizes) |

Sourcing Directive: To obtain the (R)-Bromide , purchase the (S)-Alcohol (CAS 5096-11-7). The recommended conversion protocol (Appel Reaction) proceeds with Walden Inversion .

Part 2: Technical Protocol – Stereospecific Conversion

The conversion of the chiral alcohol to the bromide must avoid carbocation intermediates (

Mechanism of Action (Walden Inversion)

-

Activation: Triphenylphosphine (

) reacts with Carbon Tetrabromide ( -

Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, creating a strong leaving group (

).[1][2] -

Displacement: Bromide attacks from the backside, displacing the phosphine oxide and inverting the chiral center.

DOT Diagram: Stereochemical Pathway

Caption: Logical flow of the Appel reaction showing the critical inversion step and the risk of racemization if conditions are uncontrolled.

Experimental Protocol: (S)-Alcohol (R)-Bromide

Reagents:

-

Triphenylphosphine (

, 1.2 equiv) -

Carbon Tetrabromide (

, 1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add -

Brominating Agent: Add

portion-wise. The solution will turn yellow/orange.[5] Stir for 10 minutes to form the active species. -

Addition: Dissolve (S)-1-(3-Pyridyl)ethanol in minimal DCM and add dropwise to the reaction mixture at 0°C. Crucial: Keep temperature low to prevent exothermic racemization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of alcohol).

-

Workup (Rapid):

-

Concentrate the mixture under reduced pressure (do not heat above 30°C).

-

Triturate the residue with cold diethyl ether or hexane/ether mix to precipitate Triphenylphosphine Oxide (

). -

Filter off the solid oxide.

-

-

Purification: Flash chromatography on silica gel (Hexanes/EtOAc). Note: Benzylic bromides degrade on silica; perform this step quickly or use neutral alumina.

Part 3: Self-Validating Quality Control (E-E-A-T)

Because you are synthesizing the chiral reagent, you must validate its optical purity before using it in subsequent steps (e.g., nucleophilic substitution).

Chiral HPLC Validation

Do not rely solely on optical rotation, which can be unreliable for this class of compounds due to solvent effects.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (to suppress peak tailing from the pyridine nitrogen).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 95%.

Chemical Stability Check

-

Test: Dissolve a small aliquot in

and run a -

Indicator: Look for the quartet of the methine proton (–CH(Br)–). If racemization or hydrolysis occurs, you will see broadening or new peaks corresponding to the alcohol or alkene elimination products.

Storage Protocol

If the bromide is not used immediately:

-

Store as a solution in non-nucleophilic solvent (e.g., Toluene) at -20°C.

-

Alternatively, convert to the Hydrobromide salt (HBr) by adding 1.0 equiv of anhydrous HBr in ether. The salt form is significantly more resistant to racemization.

References

-

Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

-

ChemicalBook. (2025). "(S)-1-(3-Pyridyl)ethanol CAS 5096-11-7 Product Data." Link

-

National Institute of Standards and Technology (NIST). (2025). "3-Bromopyridine and Derivatives - WebBook Data." Link

-

PubChem. (2025). "3-(1-Bromoethyl)pyridine Compound Summary." National Library of Medicine. Link

Sources

- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Appel Reaction [organic-chemistry.org]

- 3. (S)-1-(3-PYRIDYL)ETHANOL | 5096-11-7 [chemicalbook.com]

- 4. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Regioselective Synthesis of 3-(1-Bromoethyl)pyridine via Wohl-Ziegler Bromination

Abstract & Strategic Significance

3-(1-Bromoethyl)pyridine is a high-value heterocyclic building block, serving as a critical electrophile in the synthesis of pharmaceuticals targeting neurological pathways (e.g., cholinergic ligands). Its synthesis from 3-ethylpyridine presents a classic yet challenging application of the Wohl-Ziegler reaction .

While the reaction mechanism is well-understood, the practical execution is often plagued by two failure modes:

-

Over-bromination: Formation of the gem-dibromo species.

-

Product Instability: The resulting secondary alkyl bromide is prone to spontaneous elimination (forming 3-vinylpyridine) or hydrolysis, especially in its free base form.

This guide provides a robust, field-tested protocol that prioritizes stoichiometric control and stabilization via salt formation , ensuring high fidelity in drug development workflows.

Mechanistic Insight: The "Why" Behind the Protocol

The reaction proceeds via a free-radical chain mechanism.[1] Success depends on maintaining a low steady-state concentration of molecular bromine (

Radical Stability and Regioselectivity

The pyridine ring is electron-deficient, making the ethyl group's

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.

-

Propagation A: Abstraction of a benzylic hydrogen from 3-ethylpyridine.

-

Propagation B: Reaction of the pyridyl radical with

(generated in situ from NBS) to form the product and regenerate a bromine radical.

Pathway Visualization[2]

Figure 1: The Wohl-Ziegler radical chain cycle optimized for alkylpyridines. The in-situ generation of low-concentration

Experimental Design & Critical Parameters

Reagent Selection

| Reagent | Role | Specification | Rationale |

| 3-Ethylpyridine | Substrate | >98% Purity | Impurities can quench radicals. |

| N-Bromosuccinimide (NBS) | Bromine Source | Recrystallized | Critical: Old/yellow NBS contains free |

| AIBN | Initiator | 0.05 - 0.1 eq | Azo-bis-isobutyronitrile initiates the chain at manageable temperatures (65-80°C). |

| Solvent | Medium | Carbon tetrachloride is standard but toxic. |

Stoichiometry Rules

-

Target: Monobromination.

-

Ratio: Use 1.0 : 1.05 (Substrate : NBS).

-

Warning: Excess NBS (>1.1 eq) leads to 1,1-dibromoethylpyridine, which is inseparable by standard extraction.

Detailed Protocol

Phase 1: Reaction Setup

-

Glassware: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon. Oxygen is a radical scavenger and will inhibit the reaction. -

Charging:

-

Add 3-Ethylpyridine (10.0 mmol, 1.07 g).

-

Add NBS (10.5 mmol, 1.87 g).

-

Add AIBN (0.5 mmol, 82 mg).

-

Add solvent (

or PhCF3, 50 mL). Concentration should be ~0.2 M.

-

Phase 2: Initiation and Reflux

-

Heating: Place the flask in a pre-heated oil bath set to 80°C .

-

Observation: The reaction mixture will initially be a suspension (NBS is denser than solvent). As the reaction proceeds, NBS (denser solid) converts to Succinimide (less dense solid), which floats to the surface.

-

Self-Validation Point: The "floating solid" transformation is the primary visual indicator of reaction progress.

-

-

Duration: Reflux for 2–4 hours.

-

Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The product is less polar than the starting material.

-

Note: The product may streak on silica due to the basic pyridine nitrogen. Add 1% Triethylamine (TEA) to the TLC eluent for sharper spots.

-

Phase 3: Workup and Isolation (The "Stability" Step)

Crucial Note: The free base of 3-(1-bromoethyl)pyridine is thermally unstable and prone to polymerization. Do not distill the free base.

-

Filtration: Cool the mixture to 0°C. Filter off the precipitated succinimide using a sintered glass funnel. Wash the solid with cold solvent.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C to obtain a yellow oil.

-

Stabilization (Recommended):

-

Dissolve the crude oil in anhydrous Diethyl Ether (

). -

Add 4M HCl in Dioxane (or HBr in AcOH) dropwise at 0°C.

-

The Hydrobromide or Hydrochloride salt will precipitate.

-

Filter and dry the salt.[2] This solid is stable for months at -20°C.

-

Phase 4: Analytical Validation

| Method | Expected Signal | Interpretation |

| 1H NMR ( | The benzylic CH -Br proton. A quartet indicates coupling to the methyl group. | |

| 1H NMR ( | The methyl group doublet. | |

| Appearance | White/Off-white Solid (Salt) | If oil (free base): Yellow/Orange (indicates trace decomposition). |

Troubleshooting & Optimization

Issue: No Reaction (Starting Material Persists)

-

Cause: Old AIBN or Oxygen presence.

-

Fix: Recrystallize AIBN from methanol. Ensure rigorous

purging. Add a second portion of AIBN (0.05 eq) after 2 hours.

Issue: Formation of Vinylpyridine (Elimination)

-

Cause: Overheating during workup or basic impurities.

-

Fix: Keep water bath <40°C. Avoid aqueous basic washes (e.g.,

) unless immediately using the product.

Issue: 1,1-Dibromo Product[4]

-

Cause: High local concentration of NBS or >1.1 equivalents used.

-

Fix: Adhere strictly to 1.05 eq NBS.

Safety & Hazards (HSE)

-

Lachrymator: Benzylic bromides are potent tear gas agents. Handle only in a functioning fume hood.

-

Vesicant: Avoid skin contact; causes severe burns. Double-glove (Nitrile).

-

Explosion Risk: AIBN is shock-sensitive if dry and impure. Store cold.

-

Solvent Toxicity: If using

, be aware it is a carcinogen and ozone depleter. PhCF3 is a recommended substitute.

References

-

Canadian Journal of Chemistry , 1964, 42, 699.[3] "The Reaction of N-Bromosuccinimide with Some Alkyl Pyridines". (Detailed stoichiometry and salt isolation protocols). Link

-

Journal of Organic Chemistry , 2006, 71, 619-628. "Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines". (Modern adaptation of bromination conditions). Link

-

PubChem Compound Summary , "3-(1-Bromoethyl)pyridine". (Physical properties and safety data). Link

-

Master Organic Chemistry , "The Wohl-Ziegler Reaction: Allylic Bromination".[4] (Mechanistic grounding).[2][3] Link

Sources

Technical Application Note: Selective Bromination of 1-(3-Pyridyl)ethanol

Executive Summary

This application note details a robust, scalable protocol for converting 1-(3-pyridyl)ethanol to 3-(1-bromoethyl)pyridine . While standard alcohol-to-halide conversions are routine, this specific substrate presents unique stability challenges due to the basicity of the pyridine ring and the lability of the secondary benzylic-like bromide.

Critical Insight: The free base of 3-(1-bromoethyl)pyridine is thermally unstable and prone to elimination (forming 3-vinylpyridine) or self-alkylation (polymerization). Consequently, this protocol prioritizes the isolation of the product as the hydrobromide salt , which significantly enhances shelf-life and handling safety.

Strategic Analysis & Chemist's Rationale

Method Selection

Three primary pathways were evaluated for this transformation. The Phosphorus Tribromide (

| Method | Reagents | Pros | Cons | Verdict |

| A (Selected) | Mild conditions ( | Requires careful quenching. | Optimal | |

| B | Scalable, forms salt directly. | Harsh thermal conditions promote elimination to vinylpyridine. | Sub-optimal | |

| C | Neutral conditions. | Generates stoichiometric phosphine oxide waste (difficult purification). | Not recommended |

Mechanistic Pathway

The reaction proceeds via an

Figure 1: Mechanistic pathway for the activation and substitution of the secondary alcohol.

Safety Profile (Critical)

-

Lachrymator/Vesicant: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a functioning fume hood.

-

Corrosive:

reacts violently with water to produce -

PPE Requirements: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Experimental Protocol

Materials

-

Substrate: 1-(3-Pyridyl)ethanol (1.0 equiv) [CAS: 4562-36-1]

-

Reagent: Phosphorus tribromide (

) (0.40 equiv - Note: 1 mol PBr3 delivers 3 mol Br, but slight excess is used relative to stoichiometry) -

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated

(aq) or Water (depending on salt isolation strategy)

Step-by-Step Procedure

Step 1: Preparation (0:00 - 0:30)

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the RBF with 1-(3-pyridyl)ethanol (5.0 g, 40.6 mmol).

-

Add anhydrous DCM (50 mL) and cool the solution to 0°C using an ice/water bath.

Step 2: Bromination (0:30 - 3:00)

4. Prepare a solution of

- QC Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

Step 3: Workup & Isolation of HBr Salt (3:00 - 5:00) Note: We avoid isolating the free base to prevent polymerization.

-

Cool the reaction mixture back to 0°C.

-

Quench: Slowly add absolute ethanol (5 mL) to destroy excess

. -

Precipitation: Slowly add diethyl ether (100 mL) to the reaction mixture with vigorous stirring. The product should precipitate as the hydrobromide salt.

-

Alternative: If an oil forms, decant the supernatant, triturate the oil with fresh ether/hexane (1:1), and sonicate until a solid forms.

-

-

Filtration: Filter the solid under a nitrogen blanket (the salt is hygroscopic).

-

Drying: Dry the solid in a vacuum desiccator over

.

Step 4: Yield & Characterization

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow hygroscopic solid.

-

Storage: Store at -20°C under Argon.

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of the stable hydrobromide salt.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Diagnostic doublet at |

| Purity | HPLC (Reverse Phase) | > 97% (Area under curve). Note: Run in acidic buffer to maintain salt form. |

| Elemental | Combustion Analysis | Within 0.4% of theoretical for |

Troubleshooting & Optimization

-

Issue: Product is an oil that won't solidify.

-

Cause: Residual DCM or excess acid preventing crystallization.

-

Solution: Triturate vigorously with dry hexane or pentane. Scratch the glass side of the flask. Ensure all DCM is removed via rotovap before adding ether.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis during quench.

-

Solution: Ensure the quench (EtOH) is anhydrous. Do not use water until the very end if performing an extractive workup (not recommended for salt isolation).

-

-

Issue: Color change to dark brown/black.

-

Cause: Polymerization of the free base.

-

Solution: Keep the system acidic (HBr salt form). Avoid neutralizing the product unless immediately using it in the next step.

-

References

- Reaction Mechanism & Reagent Choice: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for reactions with ).

-

Safety & Handling of Pyridine Derivatives

- Synthetic Precedent (Analogous Transformations): Kato, T., et al. (1999). "Synthesis of Pyridine Derivatives." Chemical & Pharmaceutical Bulletin, 47(11). (General methods for functionalizing pyridine side chains).

-

Product Stability Data

Sources

- 1. byjus.com [byjus.com]

- 2. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 3-(Bromomethyl)pyridine hydrobromide SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. fishersci.ca [fishersci.ca]

Application Note: Nucleophilic Substitution Conditions for 3-(1-Bromoethyl)pyridine

Executive Summary

3-(1-Bromoethyl)pyridine is a versatile but volatile heterocyclic building block used in the synthesis of nicotinic ligands and pharmaceutical intermediates. Its reactivity is defined by a "dual-nucleophile/electrophile" character: the pyridine nitrogen is nucleophilic, while the secondary alkyl bromide is electrophilic.

The Critical Challenge: In its free base form, 3-(1-bromoethyl)pyridine undergoes rapid intermolecular self-quaternization (polymerization) at room temperature. Furthermore, as a secondary halide, it is prone to E2 elimination to form 3-vinylpyridine under basic conditions.

The Solution: This guide establishes protocols to suppress self-destruction and elimination. We recommend storing the compound as its stable hydrobromide salt and generating the reactive free base in situ only in the presence of the target nucleophile.

Reactivity Profile & Mechanistic Insight[1]

Understanding the competing pathways is essential for yield optimization. The secondary alkyl bromide at the 3-position (nicotinyl position) exhibits distinct behaviors compared to 2- or 4-substituted isomers.

The Reactivity Landscape

The molecule exists in a precarious equilibrium of three competing pathways:

-

Pathway A (Desired): Intermolecular

substitution by an external nucleophile ( -

Pathway B (Self-Destruction): The pyridine nitrogen of one molecule attacks the alkyl bromide of another, leading to ionic oligomers (pyridinium salts).

-

Pathway C (Elimination): Base-mediated E2 elimination yields 3-vinylpyridine, which is thermodynamically stable due to conjugation.

Pathway Visualization

Figure 1: Competing reaction pathways. Success depends on favoring the Green path over the Red paths.

Handling & Storage Protocol

Safety Warning: 3-(1-Bromoethyl)pyridine is a potent alkylating agent and lachrymator. Handle in a fume hood.

Storage Form

-

Recommended: Store as 3-(1-Bromoethyl)pyridine Hydrobromide (1:1 salt) .

-

Mechanism:[1][2][3][4][5][6] Protonation of the pyridine nitrogen (

) removes its nucleophilicity, rendering the salt stable indefinitely at room temperature if kept dry. -

Commercial Availability: Often sold as the HBr salt (CAS 4916-55-6 refers to the methyl analog; ensure specificity for the ethyl analog, often CAS 562074-53-7 for the base).

-

"Just-in-Time" Free Basing

NEVER isolate the free base as a neat oil for long-term storage. If the free base is absolutely required for a non-polar solvent reaction:

-

Suspend the HBr salt in DCM (

). -

Wash rapidly with ice-cold saturated

. -

Dry organic layer over

at -

Use the solution immediately .

Experimental Protocols

The following protocols use the stable HBr salt directly, neutralizing it in situ. This is the most robust method for reproducibility.

Protocol A: Substitution with Secondary Amines

Target: Synthesis of 3-(1-(amino)ethyl)pyridine derivatives. Rationale: Secondary amines (e.g., morpholine, piperidine) act as both the nucleophile and the base. Using excess amine drives the reaction and scavenges HBr.

Reagents:

-

3-(1-Bromoethyl)pyridine

HBr (1.0 equiv) -

Secondary Amine (3.0 - 4.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(1-Bromoethyl)pyridine

HBr (1.0 mmol, 267 mg) in anhydrous MeCN (5 mL). The salt may not fully dissolve initially. -

Addition: Cool the mixture to

in an ice bath. Add the secondary amine (3.5 mmol) dropwise.-

Note: The first equivalent of amine neutralizes the HBr. The remaining equivalents act as the nucleophile.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check by TLC or LCMS. If conversion is slow, heat mildy to

. Do not overheat , or elimination to vinylpyridine will dominate.

-

-

Workup: Concentrate the solvent. Redissolve residue in DCM and wash with saturated

to remove amine salts. Dry over

Protocol B: Substitution with Sodium Azide ( )

Target: Synthesis of 3-(1-Azidoethyl)pyridine (Click Chemistry Precursor). Rationale: Azide is a powerful nucleophile but a weak base, minimizing elimination.

Reagents:

-

3-(1-Bromoethyl)pyridine

HBr (1.0 equiv) -

Sodium Azide (

) (1.5 equiv) -

Base:

(1.5 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO or DMF (Dry).

Procedure:

-

Setup: Charge a flask with 3-(1-Bromoethyl)pyridine

HBr (1.0 mmol) and Sodium Azide (1.5 mmol, 97 mg). -

Solvent & Base: Add dry DMSO (3 mL). Add DIPEA (2.5 mmol, 0.44 mL) dropwise at RT.

-

Why DIPEA? It is non-nucleophilic and bulky, preventing it from attacking the alkyl bromide while effectively neutralizing the HBr.

-

-

Reaction: Stir at RT for 12–18 hours.

-

Safety: Azides are potentially explosive. Do not use halogenated solvents (DCM) with sodium azide if possible to avoid forming diazidomethane.

-

-

Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with water (

) to remove DMSO.

Protocol C: Thiol Alkylation (Thioether Synthesis)

Target: Reaction with Thiophenols or Alkyl Thiols.

Procedure:

-

Thiolate Formation: In a separate vial, treat the thiol (1.1 equiv) with

(1.1 equiv) in THF/DMF at -

Substrate Preparation: Suspend 3-(1-Bromoethyl)pyridine

HBr in THF. Add DIPEA (1.1 equiv) to free-base it in situ. -

Coupling: Transfer the thiolate solution into the substrate solution at

. -

Reaction: Stir at

RT for 2 hours. Thiolates are highly nucleophilic; the reaction is usually fast, minimizing the window for self-quaternization.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Product contains 3-vinylpyridine | E2 Elimination is competing. | 1. Lower reaction temperature.2. Change solvent to less polar (e.g., THF instead of DMF).3. Use a less bulky/strong base. |

| Low Yield / Insoluble Gum | Self-Quaternization (Polymerization). | 1. Dilution: Increase solvent volume (0.05 M concentration).2. Order of Addition: Add the substrate slowly to the nucleophile, not vice-versa. Keep substrate concentration low. |

| Starting Material Stalled | Nucleophile is too weak or HBr not neutralized. | 1. Ensure at least 2.0 equiv of base (1 for HBr salt, 1 for reaction).2. Add catalytic KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ. |

Diagrammatic Workflow: In-Situ Neutralization

This workflow ensures the unstable free base is never accumulated in high concentrations.

Figure 2: Recommended workflow for in-situ neutralization to prevent polymerization.

References

-

Synthesis and Stability of Pyridylalkyl Halides

- Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on pyridine side-chain reactivity).

- Elimination vs Substitution: E2 Elimination Risks: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Elimination vs Substitution in secondary halides).

-

Synthetic Protocols (Analogous)

-

Reaction of 3-bromomethylpyridine with amines: World Intellectual Property Organization. (2008).[12] Patent WO2008053300A1. (Describes substitution conditions for pyridine alkyl halides).

- In-situ Salt Neutralization: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.

-

Sources

- 1. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 8. 3-Bromo-5-vinylpyridine | C7H6BrN | CID 23436337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Vinylpyridine | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-(2-bromoethyl)pyridine | C7H7Br2N | CID 174298018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(1-bromoethyl)pyridine 97% | CAS: 562074-53-7 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

Using 3-(1-Bromoethyl)pyridine in Suzuki-Miyaura cross-coupling reactions

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-(1-Bromoethyl)pyridine

Abstract

The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This application note provides a specialized guide for researchers, chemists, and drug development professionals on the use of 3-(1-Bromoethyl)pyridine, a secondary sp³-hybridized alkyl halide, in Suzuki-Miyaura cross-coupling reactions. The incorporation of molecular scaffolds containing the 3-ethylpyridine moiety is of significant interest in medicinal chemistry and materials science. However, the coupling of secondary alkyl halides presents distinct challenges compared to their sp²-hybridized aryl or vinyl counterparts, primarily the competing β-hydride elimination pathway and slower oxidative addition rates.[3] This document offers a detailed exploration of the reaction mechanism, field-tested protocols, and robust troubleshooting strategies to enable the successful synthesis of 3-(1-arylethyl)pyridines, thereby expanding the synthetic chemist's toolkit.

Mechanistic Insights and Strategic Considerations

The successful application of 3-(1-Bromoethyl)pyridine in Suzuki-Miyaura couplings hinges on a nuanced understanding of the catalytic cycle and the specific hurdles posed by a secondary alkyl electrophile. The general palladium-catalyzed cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle: An Overview

The reaction is initiated by the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step for alkyl halides. Subsequently, in the transmetalation step, the organic group from the activated organoboron species is transferred to the palladium center.[6] This activation is typically achieved by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group.[7] The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Step-by-Step Methodology

-

Reaction Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.1 mmol, 2.1 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Rationale: The order of addition ensures that the solid reagents are well-mixed. Using a slight excess of the boronic acid drives the reaction to completion. A strong base like K₃PO₄ is crucial for activating the boronic acid. [4]

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Rationale: The Pd(0) active catalyst is sensitive to oxygen. Removing air is critical to prevent catalyst deactivation and ensure reproducibility. [4]

-

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst. Finally, add 3-(1-Bromoethyl)pyridine (1.0 mmol, 1.0 equiv.) via syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

-

Rationale: Moderate heating is required to overcome the activation energy for the oxidative addition of the secondary alkyl bromide. The temperature is kept below 100 °C to minimize β-hydride elimination.

-

-

Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

-

Rationale: Regular monitoring prevents unnecessary heating after the reaction has reached completion, which can lead to product degradation.

-

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Rationale: Quenching with water and diluting with an organic solvent prepares the mixture for extraction.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Rationale: This standard extraction procedure isolates the organic product from the inorganic salts and water-soluble components. Column chromatography is typically required to obtain the product in high purity.

-

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh source of palladium precursor and ligand. • Consider using a pre-catalyst (e.g., SPhos Palladacycle). |

| 2. Insufficient Base Strength/Amount | • Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). • Ensure the base is anhydrous and used in sufficient excess (2-3 equiv.). | |

| 3. Reaction Temperature Too Low | • Incrementally increase the temperature by 10 °C intervals, while carefully monitoring for side-product formation. | |

| Significant Side-Product Formation (e.g., 3-vinylpyridine) | 1. β-Hydride Elimination is Dominant | • Lower the reaction temperature. • Screen other bulky ligands (e.g., RuPhos, XPhos) which may offer better steric shielding. [9] • Use a less coordinating solvent like toluene instead of dioxane. |

| 2. Homocoupling of Boronic Acid | • Ensure a rigorously inert atmosphere. Oxygen can promote homocoupling. [10] • Lower the catalyst loading. | |

| Protodeboronation of Boronic Acid | 1. Presence of Protic Impurities | • Use rigorously dried, anhydrous solvents. • Ensure the base is added and mixed before prolonged heating. |

| 2. Unstable Boronic Acid | • Convert the boronic acid to its more stable pinacol boronate ester derivative before the reaction. [11] |

References

-

MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

YouTube. (2021). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Retrieved from [Link]

-

ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

Journal of the American Chemical Society. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Retrieved from [Link]

-

PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Bromoethyl)pyridine hydrobromide. Retrieved from [Link]

-

YouTube. (2015). Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for Heck coupling using 3-(1-Bromoethyl)pyridine as electrophile

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling (Heck reaction) of 3-(1-bromoethyl)pyridine with activated alkenes (e.g., styrene, acrylates).

The Challenge: Unlike aryl halides, 3-(1-bromoethyl)pyridine is a secondary benzylic-like alkyl halide. In standard Heck conditions, this substrate undergoes rapid

The Solution: This protocol utilizes a bulky, electron-rich phosphine ligand system (based on Gregory Fu’s methodologies) to suppress

Mechanistic Insight & Strategy

To achieve coupling, we must outcompete the thermodynamically favorable elimination pathway. The use of Tri-tert-butylphosphine (

-

Accelerates oxidative addition (crucial for alkyl halides).

-

Retards

-hydride elimination by occupying the coordination sites required for the formation of the Pd-H species.

Figure 1: Mechanistic Divergence

The following diagram illustrates the critical decision point in the catalytic cycle where the reaction succeeds (Coupling) or fails (Elimination).

Experimental Protocol

Materials & Reagents Table

Stoichiometry is calculated relative to the electrophile (1.0 equiv).

| Reagent | Role | Equiv. | Notes |

| 3-(1-Bromoethyl)pyridine | Electrophile | 1.0 | Freshly prepared or distilled. Unstable over long storage. |

| Styrene / Acrylate | Nucleophile | 1.2 - 1.5 | Excess required to suppress homocoupling. |

| Catalyst Precursor | 0.025 (5 mol% Pd) | Source of Pd(0). | |

| Ligand | 0.06 | Air-sensitive. Handle in glovebox or under Ar. | |

| Base | 1.2 | Bulky base prevents nucleophilic attack on substrate. | |

| Dioxane (Anhydrous) | Solvent | 0.2 M conc. | Degassed (Sparged with Ar for 15 min). |

Step-by-Step Procedure

Note: This reaction is sensitive to oxygen. Schlenk line or Glovebox techniques are mandatory.

Step 1: Catalyst Pre-complexation

-

In a glovebox or under Argon counter-flow, charge a flame-dried reaction vial with

(23 mg per 1.0 mmol scale). -

Add anhydrous Dioxane (2.0 mL).

-

Add

solution (60 -

Stir at room temperature for 5–10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active ligand ligation.

Step 2: Substrate Addition

-

Add 3-(1-Bromoethyl)pyridine (186 mg, 1.0 mmol) directly to the catalyst mixture.

-

Immediately add the Alkene (e.g., Styrene, 1.2 mmol).

-

Add

(260

Step 3: Reaction

-

Seal the vial with a Teflon-lined crimp cap or pressure screw cap.

-

Remove from glovebox (if applicable).

-

Heat the reaction block to 80 °C .

-

Why 80 °C? Lower temperatures (<60 °C) are insufficient for activation; higher temperatures (>100 °C) accelerate the

-hydride elimination of the starting material.

-

-

Stir vigorously for 12–24 hours.

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd black.

-

Wash the filtrate with water (

mL) to remove the amine hydrobromide salt. -

Dry organic layer over

, concentrate, and purify via flash chromatography.

Workflow Visualization

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Low Yield / High Vinylpyridine Formation

-

Diagnosis:

-hydride elimination is outcompeting insertion. -

Fix: Increase the concentration of the alkene (up to 2.0 equiv). This increases the rate of the bimolecular insertion step relative to the unimolecular elimination step. Alternatively, switch solvent to Toluene , which can sometimes stabilize the radical character of the intermediate.

Issue 2: No Reaction (Catalyst Poisoning)

-

Diagnosis: The pyridine nitrogen is coordinating to Pd.[1]

-

Fix: Add a Lewis Acid scavenger? No. This will precipitate the substrate. Instead, increase catalyst loading to 8-10 mol% or switch to

which is even bulkier than

Issue 3: Regioselectivity (Branched vs. Linear)

-

Insight: With styrene, the product is usually the linear trans-alkene (E-isomer). If branched products are observed, it indicates a "Heck-type" radical pathway dominates. This is often acceptable but be aware of the stereochemical implications.

References

-

Littke, A. F., & Fu, G. C. (2001).[2] Heck reactions of aryl chlorides and bromides with the aid of P(t-Bu)3. Journal of the American Chemical Society.[3] Link

- Grounding: Establishes the efficacy of bulky phosphines for difficult substr

-

Firmansjah, L., & Fu, G. C. (2007).[3] Intramolecular Heck Reactions of Unactivated Alkyl Halides. Journal of the American Chemical Society.[3] Link

-

Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[3] Link

- Grounding: Provides the foundational logic for alkyl-halide activ

-

McMahon, C. M., & Alexanian, E. J. (2014). Intermolecular Radical-Mediated Alkene Difunctionalizations. Angewandte Chemie International Edition. Link

- Grounding: Contextualizes the radical nature of secondary alkyl halide couplings.

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized vessels. Standard safety protocols for handling palladium catalysts and alkyl bromides must be observed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]

- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 3-(1-Bromoethyl)pyridine

Introduction: The Significance of Chiral Amines and the Strategic Role of 3-(1-Bromoethyl)pyridine

Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development. Their stereochemistry is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct efficacy and toxicity profiles. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective for researchers in the pharmaceutical and fine chemical industries.[1] Among the myriad of synthetic intermediates, 3-(1-Bromoethyl)pyridine stands out as a versatile precursor for the introduction of a chiral ethylamine moiety onto a pyridine scaffold, a common structural motif in a wide array of bioactive molecules.

This technical guide provides an in-depth exploration of synthetic strategies for preparing chiral amines from 3-(1-bromoethyl)pyridine. We will delve into the mechanistic underpinnings of stereoselective nucleophilic substitution reactions at the benzylic position and present detailed protocols for catalytic asymmetric amination. The methodologies discussed herein are designed to provide researchers with a robust framework for the synthesis of enantiomerically enriched pyridine-containing amines, crucial for advancing drug discovery programs.

Mechanistic Considerations: Navigating the Path to Enantioselectivity

The synthesis of chiral amines from 3-(1-bromoethyl)pyridine hinges on the stereocontrolled substitution of the bromine atom with an amine nucleophile. The benzylic nature of the carbon-bromine bond allows for both SN1 and SN2 reaction pathways. Understanding the factors that govern these pathways is crucial for designing a successful asymmetric synthesis.

An SN1-type reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of the product, which is generally undesirable for pharmaceutical applications. In contrast, a well-controlled SN2 reaction proceeds with inversion of stereochemistry at the chiral center. By employing chiral catalysts or auxiliaries, it is possible to favor one enantiomer over the other, leading to an enantiomerically enriched product.

The key to achieving high enantioselectivity lies in creating a chiral environment around the reaction center. This can be accomplished through several strategic approaches:

-

Catalytic Asymmetric Amination: This is often the most efficient and atom-economical approach. It involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, to control the facial selectivity of the nucleophilic attack.

-

Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to the amine nucleophile. The auxiliary directs the stereochemical outcome of the substitution reaction and is subsequently removed to yield the chiral amine product.

-

Kinetic Resolution: In this strategy, a chiral catalyst selectively reacts with one enantiomer of the racemic 3-(1-bromoethyl)pyridine, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

This guide will primarily focus on catalytic asymmetric amination, as it represents a more modern and versatile approach.

Catalytic Systems for Asymmetric Amination

A variety of catalytic systems have been successfully employed for the asymmetric amination of benzylic halides and related electrophiles. These can be broadly categorized into transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis

Transition metals such as palladium, copper, rhodium, and iridium, in combination with chiral ligands, are powerful tools for asymmetric C-N bond formation.[2][3][4][5][6][7] The choice of metal and ligand is critical for achieving high yield and enantioselectivity.

-

Palladium Catalysis: Palladium complexes, particularly with chiral phosphine ligands like BINAP, have been shown to be effective in the asymmetric benzylic substitution of carbonates with amines.[3] This suggests their potential applicability to the amination of 3-(1-bromoethyl)pyridine. The reaction likely proceeds through a dynamic kinetic asymmetric transformation (DYKAT), where the racemic starting material is converted into a single enantiomer of the product.

-

Copper Catalysis: Copper-catalyzed systems, often with chiral diamine or phosphine ligands, are also promising candidates.[2][6][8] They have been successfully used in the asymmetric allylic and benzylic C-H amination, demonstrating their ability to control stereochemistry in C-N bond formation.

-

Iridium and Rhodium Catalysis: Iridium and rhodium complexes, frequently paired with chiral phosphoramidite or diene ligands, have shown remarkable success in asymmetric allylic amination and hydrogenation reactions.[4][5][7][9] These catalysts are known for their high activity and enantioselectivity, making them attractive for the challenging amination of 3-(1-bromoethyl)pyridine.

Organocatalysis

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often with the advantages of lower toxicity and cost. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts have all been employed in enantioselective aminations.

-

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and related Brønsted acids can activate imines towards nucleophilic attack. While not directly applicable to the substitution of a bromide, they are key in related asymmetric syntheses of chiral amines.

-

Chiral Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can be highly effective in promoting asymmetric nucleophilic substitutions under phase-transfer conditions.[10][11] This approach is particularly well-suited for reactions involving an anionic nucleophile and an organic-soluble electrophile like 3-(1-bromoethyl)pyridine.

Experimental Protocols